4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18476845
InChI: InChI=1S/C15H10Cl2NO4P/c16-10-3-5-11(6-4-10)21-23(19,20)22-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H,(H,19,20)
SMILES:
Molecular Formula: C15H10Cl2NO4P
Molecular Weight: 370.1 g/mol

4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate

CAS No.:

Cat. No.: VC18476845

Molecular Formula: C15H10Cl2NO4P

Molecular Weight: 370.1 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate -

Specification

Molecular Formula C15H10Cl2NO4P
Molecular Weight 370.1 g/mol
IUPAC Name (4-chlorophenyl) (5-chloroquinolin-8-yl) hydrogen phosphate
Standard InChI InChI=1S/C15H10Cl2NO4P/c16-10-3-5-11(6-4-10)21-23(19,20)22-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H,(H,19,20)
Standard InChI Key YYSQHCKKOXEXLJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)OP(=O)(O)OC3=CC=C(C=C3)Cl)Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Data

The compound features a quinoline backbone substituted with chlorine atoms at the 5- and 8-positions, a 4-chlorophenyl group at the 2-position, and a hydrogen phosphate moiety. Key structural parameters include:

PropertyValueSource
Molecular FormulaC15H10Cl2NO4P\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{NO}_4\text{P}
Molecular Weight370.124 g/mol
Boiling Point533.9°C at 760 mmHg
Flash Point276.7°C
Exact Mass368.972 g/mol
Polar Surface Area (PSA)78.46 Ų
LogP (Octanol-Water)5.099

The quinoline core contributes to its aromaticity and planarity, while the chlorine substituents enhance lipophilicity and electronic stability . The hydrogen phosphate group introduces polarity, influencing solubility and reactivity .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multi-step process involving cyclization and phosphorylation. A patent by Takaku et al. (1982) outlines a method using 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as starting materials, with methacrylaldehyde and hydrochloric acid as solvents . The reaction proceeds as follows:

  • Cyclization:

    • 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol are heated in hydrochloric acid to form the quinoline backbone.

    • Methacrylaldehyde is added dropwise to facilitate cyclization, avoiding exothermic side reactions .

  • Phosphorylation:

    • The intermediate is treated with phosphorus oxychloride (POCl3\text{POCl}_3) to introduce the hydrogen phosphate group .

Optimized Conditions:

  • Molar ratio of 4-chloro-2-aminophenol to methacrylaldehyde: 2:3–3.4 .

  • Reaction temperature: 90–110°C .

  • Yield: 85–105% with HPLC purity ≥97% .

Industrial-Scale Production

Example from a 1,000 L reactor :

  • Inputs: 500 kg of 30% HCl, 71.7 kg 4-chloro-2-aminophenol, 43.3 kg 4-chloro-2-nitrophenol.

  • Output: 94.2 kg product (99% purity).

  • Key Steps: Crystallization at room temperature, activated carbon decolorization, and pH adjustment to neutrality .

Physicochemical and Spectroscopic Properties

Spectral Data

  • FT-IR: Peaks at 3055 cm1^{-1} (C-H aromatic), 1697 cm1^{-1} (P=O), and 1558 cm1^{-1} (C=C quinoline) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6): δ 8.52 (d, 1H, quinoline-H), 7.89–7.45 (m, 6H, aromatic-H) .

  • MS: Molecular ion peak at m/z 370.124 ([M+H]+^+) .

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Stable under inert atmospheres; hydrolyzes in alkaline conditions due to the phosphate ester .

Pharmaceutical and Biological Applications

Antimicrobial Activity

Chlorinated quinolines demonstrate broad-spectrum antimicrobial effects. For example:

  • MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disruption of microbial membrane integrity via lipophilic interactions .

Industrial and Research Relevance

Intermediate in Organic Synthesis

The compound serves as a precursor for:

  • Anticancer Agents: Modified quinolines targeting topoisomerase II .

  • Agrochemicals: Chlorinated derivatives used in fungicides .

Patent Landscape

  • CN108191753A: Describes a solvent-free synthesis method using polyphosphoric acid .

  • US Patents: Focus on dual sEH/FAAH inhibitors incorporating quinoline motifs .

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